Technical Documentation Center

tert-Butyl 3-phenoxyazetidine-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl 3-phenoxyazetidine-1-carboxylate
  • CAS: 6735-33-7

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: tert-Butyl 3-phenoxyazetidine-1-carboxylate in Medicinal Chemistry and Targeted Protein Degradation

Executive Summary tert-Butyl 3-phenoxyazetidine-1-carboxylate (CAS: 1600493-72-8) is a highly specialized, sterically constrained heterocyclic building block. In contemporary medicinal chemistry, the azetidine ring has e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl 3-phenoxyazetidine-1-carboxylate (CAS: 1600493-72-8) is a highly specialized, sterically constrained heterocyclic building block. In contemporary medicinal chemistry, the azetidine ring has emerged as a premier bioisostere for morpholines, piperidines, and acyclic amines, offering enhanced metabolic stability and unique spatial geometries. This whitepaper provides a comprehensive analysis of its physicochemical properties, the mechanistic rationale behind its synthesis, and its pivotal role in the development of molecular glues and targeted protein degraders (TPDs).

Physicochemical Profile & Structural Significance

The utility of tert-butyl 3-phenoxyazetidine-1-carboxylate stems from its distinct structural motifs, each serving a specific function in drug design and synthesis.

Quantitative Data Summary
PropertyValue
Chemical Name tert-Butyl 3-phenoxyazetidine-1-carboxylate
CAS Number 1600493-72-8
Molecular Formula C₁₄H₁₉NO₃
Molecular Weight 249.31 g/mol
Typical Appearance White to off-white solid
Purity Standard ≥95% (Commercial standard)
Structural Causality in Drug Design
  • Azetidine Core: The four-membered nitrogen heterocycle restricts conformational flexibility. This rigidity lowers the entropic penalty upon target binding compared to flexible acyclic linkers, often leading to higher binding affinities.

  • Boc Protecting Group (tert-Butyloxycarbonyl): Provides an orthogonal synthetic handle. It is stable to catalytic hydrogenation and basic conditions but can be selectively cleaved under acidic conditions (e.g., TFA or HCl), allowing for iterative functionalization of the nitrogen atom.

  • Phenoxy Ether: Modulates the overall lipophilicity (LogP) of the molecule and acts as a critical vector for hydrophobic interactions within protein binding pockets.

Synthetic Methodology: Mechanistic Causality & Protocol

The synthesis of tert-butyl 3-phenoxyazetidine-1-carboxylate relies on a Williamson-type etherification via an Sₙ2 displacement. Because the azetidine ring is highly strained (I-strain), Sₙ2 reactions at the 3-position are notoriously sluggish. Overcoming this steric hindrance requires a highly reactive electrophile, a "naked" nucleophile, and elevated thermal energy [2].

Mechanistic Rationale (The "Why")
  • Why Cesium Carbonate (Cs₂CO₃)? We utilize the "cesium effect." The large ionic radius of the Cs⁺ cation results in weak ion-pairing with the phenoxide anion. This leaves the phenoxide highly nucleophilic and capable of attacking the sterically hindered 3-position of the azetidine ring.

  • Why DMF? N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the Cs⁺ cations while leaving the phenoxide anion unsolvated and highly reactive.

  • Why a Mesylate Leaving Group? The hydroxyl group of N-Boc-3-hydroxyazetidine is a poor leaving group. Converting it to a methanesulfonate (mesylate) transforms it into an exceptional electrophile, lowering the activation energy required for the Sₙ2 displacement.

Self-Validating Experimental Protocol

Adapted from established patent literature for the synthesis of GSPT1 degraders [2].

Step 1: Reagent Preparation Dissolve phenol (100 mg, ~1.06 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5 mL) under an inert nitrogen atmosphere to prevent oxidative side reactions.

Step 2: Electrophile Addition Add tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate (534 mg, 2.1 mmol, 2.0 eq) to the solution. Validation Check: Ensure complete dissolution before proceeding to base addition to prevent localized thermal spikes.

Step 3: Base Introduction Introduce Cesium Carbonate (Cs₂CO₃) (1.1 g, 3.18 mmol, 3.0 eq) in one portion. The suspension will become heterogeneous.

Step 4: Thermal Activation Heat the reaction mixture to 100 °C and stir vigorously for 16 hours. In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate system. The complete disappearance of the phenol spot and the emergence of a new, less polar UV-active spot validates the successful Sₙ2 displacement.

Step 5: Workup & Quenching Cool the mixture to room temperature. Quench by pouring the solution into distilled water (10 mL). Extract the aqueous layer with ethyl acetate (3 × 10 mL).

Step 6: Purification Wash the combined organic layers with saturated brine to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel) to yield the pure product.

Synthesis Phenol Phenol (Nucleophile) Base Cs2CO3 / DMF (100°C, 16h) Phenol->Base Mesylate N-Boc-3-mesyloxyazetidine (Electrophile) Mesylate->Base Product tert-Butyl 3-phenoxyazetidine -1-carboxylate Base->Product SN2 Displacement

Synthetic workflow for tert-Butyl 3-phenoxyazetidine-1-carboxylate via SN2 displacement.

Application in Targeted Protein Degradation (TPD)

Beyond basic building blocks, tert-butyl 3-phenoxyazetidine-1-carboxylate is a critical intermediate in the synthesis of advanced molecular glues. Specifically, it is utilized to construct degraders targeting GSPT1 (G1 to S phase transition 1), a translation termination factor implicated in aggressive malignancies such as gastric and lung cancers [2].

Following the deprotection of the Boc group, the resulting 3-phenoxyazetidine is coupled to a phthalimide-derived cereblon (CRBN) binding moiety. The rigid azetidine linker precisely orientates the target-binding domain, facilitating the formation of a stable ternary complex between the CRBN E3 ligase and the GSPT1 protein. This proximity induces polyubiquitination and subsequent degradation of the cancer-promoting GSPT1 by the 26S proteasome.

TPD Azetidine Azetidine-Derived Molecular Glue Ternary Ternary Complex (CRBN-Glue-GSPT1) Azetidine->Ternary CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary GSPT1 GSPT1 Protein (Target) GSPT1->Ternary Ub Polyubiquitination Ternary->Ub Proteasome 26S Proteasome Degradation Ub->Proteasome

Mechanism of molecular glue-induced, CRBN-mediated GSPT1 degradation.

Analytical Validation & Storage Protocols

To ensure the integrity of the synthesized or procured compound before downstream application, rigorous analytical validation is required:

  • ¹H NMR Spectroscopy: The signature of the azetidine ring protons typically appears as distinct multiplets between 3.8 and 4.3 ppm. The tert-butyl group will present as a massive, integrating singlet near 1.4 ppm.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Under positive Electrospray Ionization (ESI+), Boc-protected amines frequently undergo in-source fragmentation. Analysts should look for the [M+H - tBu]⁺ (m/z 194) or [M+H - Boc]⁺ (m/z 150) peaks in addition to the parent ion [M+H]⁺ (m/z 250).

  • Storage: The compound should be stored at 2-8 °C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) to prevent ambient moisture from slowly degrading the Boc group over extended periods.

References

  • Google Patents. "WO2022073469A1 - Compounds and methods of treating cancers".
Exploratory

tert-Butyl 3-phenoxyazetidine-1-carboxylate molecular weight and exact mass

An In-depth Technical Guide to the Molecular Properties of tert-Butyl 3-phenoxyazetidine-1-carboxylate For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a focused exam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Properties of tert-Butyl 3-phenoxyazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a focused examination of the fundamental molecular properties of tert-Butyl 3-phenoxyazetidine-1-carboxylate, a compound of interest in medicinal chemistry and drug discovery. The core of this document is the precise determination and practical application of its molecular weight and exact mass. These parameters are critical for a range of applications, from routine sample preparation and reaction stoichiometry to high-resolution mass spectrometry and structural elucidation. This guide will detail these values, the methodologies for their determination, and their significance in a research and development context.

Chemical Identity and Structure

tert-Butyl 3-phenoxyazetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring, a phenoxy group, and a tert-butoxycarbonyl (Boc) protecting group. The structural arrangement of these moieties dictates its chemical reactivity and physical properties.

  • Chemical Name: tert-Butyl 3-phenoxyazetidine-1-carboxylate

  • Synonyms: tert-butyl 3-phenoxy-1-azetidinecarboxylate

  • CAS Number: 1600493-72-8

  • Molecular Formula: C₁₄H₁₉NO₃

The Boc protecting group is a common feature in organic synthesis, particularly in peptide synthesis, as it allows for the controlled reactivity of the nitrogen atom within the azetidine ring. The phenoxy group significantly influences the molecule's polarity and potential for aromatic interactions.

Core Molecular Data: Molecular Weight and Exact Mass

A clear understanding of the distinction between molecular weight and exact mass is fundamental for the precise characterization of a chemical entity.

Molecular Weight

The molecular weight (MW) is an average value calculated from the weighted average of the natural abundances of the isotopes of each element in the molecule. It is the value typically used for stoichiometric calculations in chemical reactions and for the preparation of solutions of a known molarity.

For tert-Butyl 3-phenoxyazetidine-1-carboxylate (C₁₄H₁₉NO₃), the molecular weight is 249.31 g/mol .

This value is derived as follows: (14 x Atomic Weight of C) + (19 x Atomic Weight of H) + (1 x Atomic Weight of N) + (3 x Atomic Weight of O)

Exact Mass

The exact mass, also known as the monoisotopic mass, is calculated using the mass of the most abundant isotope of each element. This value is of paramount importance in high-resolution mass spectrometry (HRMS), where it is used to determine the elemental composition of a molecule with a high degree of accuracy.

The exact mass of tert-Butyl 3-phenoxyazetidine-1-carboxylate is calculated using the masses of the most abundant isotopes: ¹²C, ¹H, ¹⁴N, and ¹⁶O.

Tabulated Physicochemical Properties

For ease of reference, the key physicochemical properties of tert-Butyl 3-phenoxyazetidine-1-carboxylate are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₉NO₃Sigma-Aldrich
Molecular Weight 249.31 g/mol Sigma-Aldrich
CAS Number 1600493-72-8Sigma-Aldrich
Physical Form Solid, semi-solid, or liquidSigma-Aldrich
Purity 95%Sigma-Aldrich
Storage Conditions Sealed in dry, 2-8°CSigma-Aldrich
InChI Key CTNHCTDBYOYTEG-UHFFFAOYSA-NSigma-Aldrich

Experimental Workflow: Characterization and Application

The accurate determination and application of molecular weight and exact mass are integral to the drug discovery and development workflow. The following diagram illustrates a typical sequence of operations where these parameters are critical.

Figure 1. A generalized workflow illustrating the central role of molecular weight and exact mass in the synthesis, characterization, and application of a chemical compound in a drug discovery setting.

Conclusion

The molecular weight and exact mass of tert-Butyl 3-phenoxyazetidine-1-carboxylate are fundamental constants that underpin its use in scientific research. Accurate knowledge of these values is essential for reproducible and reliable experimental outcomes, from the synthesis and purification of the compound to its characterization and evaluation in biological systems. This guide has provided these core values and contextualized their importance for researchers in the field.

References

Foundational

Synthesis and Optimization of tert-Butyl 3-Phenoxyazetidine-1-Carboxylate Derivatives: A Mechanistic and Practical Guide

Executive Summary The incorporation of azetidine rings into small-molecule drug candidates has become a cornerstone strategy in modern medicinal chemistry. By acting as rigidified bioisosteres for flexible alkyl chains,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of azetidine rings into small-molecule drug candidates has become a cornerstone strategy in modern medicinal chemistry. By acting as rigidified bioisosteres for flexible alkyl chains, azetidines improve pharmacokinetic profiles, lower lipophilicity, and enhance metabolic stability[1]. Specifically, tert-butyl 3-phenoxyazetidine-1-carboxylate derivatives serve as critical building blocks in the development of monoacylglycerol lipase (MAGL) inhibitors[1], GLP-1 receptor agonists[2], and GSPT1 degraders[3].

As a Senior Application Scientist, I have structured this technical guide to evaluate the two primary synthetic pathways for these derivatives: the one-pot Mitsunobu etherification and the two-step mesylation/SN2 displacement. This whitepaper details the mechanistic causality behind reagent selection, provides self-validating experimental protocols, and establishes a framework for scalable synthesis.

Mechanistic Rationale & Pathway Selection

The synthesis of tert-butyl 3-phenoxyazetidine-1-carboxylate derivatives fundamentally relies on the formation of an aryl ether bond at the sterically hindered C3 position of the azetidine ring. The choice of pathway dictates not only the yield but also the ease of downstream purification.

The Mitsunobu Approach (One-Pot)

The Mitsunobu reaction facilitates the direct coupling of tert-butyl 3-hydroxyazetidine-1-carboxylate with a substituted phenol[4]. The reaction utilizes triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) to activate the secondary alcohol.

  • Causality in Reagent Choice: DIAD is generally preferred over diethyl azodicarboxylate (DEAD) due to its superior safety profile and lower volatility. The reaction proceeds via the Morrison-Brunn-Huisgen betaine intermediate. Protonation of this betaine by the phenol (which must have a pKa < 11) generates an alkoxyphosphonium ion, transforming the hydroxyl group into a premier leaving group for subsequent SN2 attack by the phenoxide[4].

  • Drawbacks: The generation of triphenylphosphine oxide (Ph3PO) and reduced DIAD byproducts often necessitates tedious chromatographic purification, making this route less ideal for multi-gram scale-up.

The SN2 Displacement Approach (Two-Step)

To circumvent the purification bottlenecks of the Mitsunobu reaction, process chemists frequently employ a two-step sequence[2].

  • Step 1 (Activation): The secondary alcohol is converted into a mesylate using methanesulfonyl chloride (MsCl) and triethylamine (Et3N) in dichloromethane (DCM)[5].

  • Step 2 (Displacement): The mesylate is displaced by a phenoxide anion. The phenoxide is generated in situ using a strong base such as sodium hydride (NaH)[1] or cesium carbonate (Cs2CO3)[3] in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Causality in Reagent Choice: Cs2CO3 is often selected over NaH or K2CO3 due to the "cesium effect," where the large, highly polarizable cesium cation enhances the nucleophilicity of the phenoxide anion, facilitating attack at the sterically constrained C3 position of the azetidine ring at elevated temperatures (100 °C)[3].

SynthesisPathways SM tert-Butyl 3-hydroxyazetidine -1-carboxylate Mitsunobu Mitsunobu Reaction (PPh3, DIAD, THF, 0°C to RT) SM->Mitsunobu Mesylation Mesylation (MsCl, Et3N, DCM, 0°C) SM->Mesylation Phenol Substituted Phenol Phenol->Mitsunobu SN2 SN2 Displacement (Cs2CO3, DMF, 100°C) Phenol->SN2 Product tert-Butyl 3-phenoxyazetidine -1-carboxylate Derivative Mitsunobu->Product Mesylate 3-(Mesyloxy)azetidine Intermediate Mesylation->Mesylate Mesylate->SN2 SN2->Product

Caption: Divergent synthesis pathways for tert-Butyl 3-phenoxyazetidine-1-carboxylate derivatives.

Quantitative Pathway Comparison

To guide synthetic planning, the following table summarizes the empirical metrics associated with both methodologies.

ParameterPathway A: Mitsunobu EtherificationPathway B: SN2 Displacement
Step Count 1 (One-pot)2 (Activation + Displacement)
Typical Yield 50–75%[4]70–90% (over two steps)[3]
Scalability Low-Medium (Byproduct heavy)High (Aqueous workup friendly)
Atom Economy Poor (High mass of Ph3P/DIAD)Moderate (Loss of mesylate)
Purification Difficult (Ph3PO co-elution)Moderate (Standard phase chromatography)
Stereochemistry Inversion (Relevant for substituted rings)Inversion (at SN2 step)

Experimental Methodologies

The following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC and specific quenching mechanisms are embedded to ensure reproducibility and safety.

Protocol A: Mitsunobu Etherification

Reference for foundational conditions: Benchchem[4].

Reagents: tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq), Substituted Phenol (1.1 eq), PPh3 (1.2 eq), DIAD (1.2 eq), anhydrous THF.

Step-by-Step Workflow:

  • System Preparation: Purge a dry, round-bottom flask with nitrogen. Add tert-butyl 3-hydroxyazetidine-1-carboxylate, the substituted phenol, and PPh3. Dissolve the mixture in anhydrous THF (0.2 M concentration) to prevent moisture-induced hydrolysis of the betaine intermediate.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The formation of the Morrison-Brunn-Huisgen adduct is highly exothermic; thermal control prevents the decomposition of the azodicarboxylate.

  • Activation: Add DIAD dropwise over 15 minutes. A distinct color change (often pale yellow) indicates the formation of the active alkoxyphosphonium species.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 5–16 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc, UV active) until the complete consumption of the starting phenol is observed.

  • Workup & Purification: Quench with water and extract with EtOAc. Dry the organic layer over Na2SO4. To remove the bulk of Ph3PO, triturate the crude residue with cold diethyl ether/hexanes; the Ph3PO will precipitate and can be filtered off prior to silica gel chromatography.

MitsunobuMechanism PPh3 PPh3 + DIAD Betaine Morrison-Brunn-Huisgen Betaine PPh3->Betaine Adduct Formation Protonation Protonation by Phenol Betaine->Protonation pKa driven Alkoxy Alkoxyphosphonium Ion Protonation->Alkoxy Alcohol Attack SN2 SN2 Attack by Phenoxide Alkoxy->SN2 Activation Product Aryl Ether + Ph3PO SN2->Product Inversion of Config

Caption: Mechanistic cycle of the Mitsunobu etherification highlighting the SN2 displacement step.

Protocol B: Mesylation and SN2 Displacement

Reference for foundational conditions: Patent WO2022073469A1[3] and CORE[5].

Step 1: Mesylation

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) and Et3N (1.5 eq) in anhydrous DCM at 0 °C[5].

  • Add MsCl (1.2 eq) dropwise. Causality: Et3N serves a dual purpose—it acts as a nucleophilic catalyst to form a highly reactive sulfene intermediate and neutralizes the HCl byproduct, protecting the acid-sensitive Boc group[5].

  • Stir for 1 hour. Quench with saturated aqueous NaHCO3, extract with DCM, and concentrate to yield the mesylate, which is typically used without further purification[5].

Step 2: Etherification

  • In a sealed reaction vial, dissolve the substituted phenol (1.0 eq) in anhydrous DMF.

  • Add Cs2CO3 (1.5–3.0 eq) and the crude tert-butyl 3-(mesyloxy)azetidine-1-carboxylate (1.5 eq)[3].

  • Heat the mixture to 100 °C for 16 hours. Causality: The elevated temperature provides the necessary kinetic energy to overcome the steric hindrance of the azetidine ring during the SN2 trajectory[3].

  • Workup: Cool to room temperature and pour the solution into ice water to precipitate the product or extract with EtOAc[3]. Wash the organic layer extensively with brine (5x) to remove residual DMF.

Analytical Characterization & Validation

To ensure the structural integrity of the synthesized tert-butyl 3-phenoxyazetidine-1-carboxylate derivatives, the following analytical validations are mandatory:

  • 1H NMR (400 MHz, CDCl3): The most diagnostic signal is the methine proton at the C3 position of the azetidine ring. Upon successful etherification, this multiplet typically shifts downfield (approx. δ 4.80 - 5.10 ppm) compared to the starting alcohol, reflecting the deshielding effect of the newly formed aryloxy environment. The Boc group will appear as a sharp singlet integrating to 9H near δ 1.45 ppm.

  • LC-MS (ESI+): Due to the lability of the Boc group under ionization conditions, the parent mass [M+H]+ is often accompanied by a significant [M+H−56]+ peak (loss of isobutylene) or [M+H−100]+ peak (loss of Boc).

References

  • Google Patents (WO2022073469A1).Compounds and methods of treating cancers.
  • Journal of Medicinal Chemistry - ACS Publications. Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. Retrieved from:[Link]

  • Google Patents (US20220396569A1).Benzimidazoyl glp-1 receptor agonists, pharmaceutical compositions comprising the same, and methods for their use.
  • CORE. Structure Guided Lead Generation toward Nonchiral M. tuberculosis Thymidylate Kinase Inhibitors. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Unlocking Novel Chemical Space: Cross-Coupling Reactions of tert-Butyl 3-Phenoxyazetidine-1-carboxylate Derivatives

Introduction: The Azetidine Scaffold in Modern Drug Discovery The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain and non-planar geometry impart unique conformational constraints on molecules, which can lead to improved binding affinity, selectivity, and pharmacokinetic properties compared to more traditional five- and six-membered rings.[1][2] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine core, highlighting its significance in the development of novel therapeutics.[1] The sp³-rich character of azetidines also addresses the growing need for three-dimensional molecular architectures in drug candidates to explore new chemical space and improve physicochemical properties.

tert-Butyl 3-phenoxyazetidine-1-carboxylate is a readily accessible building block. However, the direct functionalization of the C3 position via cross-coupling reactions is challenging due to the poor leaving group ability of the phenoxy group. This guide provides a comprehensive strategy and detailed protocols for the effective use of this precursor in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The key to unlocking the synthetic potential of tert-butyl 3-phenoxyazetidine-1-carboxylate is its conversion to a highly reactive intermediate, tert-butyl 3-((trifluoromethyl)sulfonyl)oxy)azetidine-1-carboxylate.

Strategic Overview: A Two-Step Approach to Functionalization

Our recommended strategy involves a two-step sequence. First, the phenoxy group is replaced by a hydroxyl group, which is then converted into a trifluoromethanesulfonyl (triflate) group. The triflate is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This approach provides a versatile and reliable platform for the synthesis of a diverse library of 3-substituted azetidines.

G cluster_0 Activation Pathway cluster_1 Cross-Coupling Reactions A tert-Butyl 3-phenoxyazetidine-1-carboxylate B tert-Butyl 3-hydroxyazetidine-1-carboxylate A->B Hydrolysis C tert-Butyl 3-((trifluoromethyl)sulfonyl)oxy)azetidine-1-carboxylate B->C Triflation D Suzuki-Miyaura Coupling (C-C Bond Formation) C->D Pd Catalyst, Ligand, Base + R-B(OH)2 E Buchwald-Hartwig Amination (C-N Bond Formation) C->E Pd Catalyst, Ligand, Base + R1R2NH F 3-Aryl/Vinyl-azetidines D->F G 3-Amino-azetidines E->G

Figure 1. Strategic workflow for the functionalization of tert-butyl 3-phenoxyazetidine-1-carboxylate.

Part 1: Synthesis of the Key Intermediate

The initial step is the preparation of tert-butyl 3-hydroxyazetidine-1-carboxylate, followed by its conversion to the corresponding triflate.

Protocol 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate

This protocol outlines the synthesis of the hydroxy-azetidine precursor. While this guide focuses on the use of the phenoxy-azetidine, the hydroxy derivative is also commercially available. A common laboratory synthesis starts from 1-benzylazetidin-3-ol.[2]

Materials:

  • 1-Benzylazetidin-3-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Celite®

Procedure:

  • To a solution of 1-benzylazetidin-3-ol (1.0 eq) in methanol, add di-tert-butyl dicarbonate (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add 10% Pd/C (0.1 eq by weight).

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight.

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield tert-butyl 3-hydroxyazetidine-1-carboxylate, which can be used in the next step without further purification.

Protocol 2: Synthesis of tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)azetidine-1-carboxylate

This protocol describes the critical activation step: the formation of the azetidinyl triflate.

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine or 2,6-Lutidine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add pyridine (1.5 eq) or 2,6-lutidine (1.5 eq) dropwise.

  • Slowly add trifluoromethanesulfonic anhydride (1.2 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired tert-butyl 3-(((trifluoromethyl)sulfonyl)oxy)azetidine-1-carboxylate.

Part 2: Cross-Coupling Applications

With the activated azetidinyl triflate in hand, a wide array of cross-coupling reactions can be performed. Below are detailed protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron species and an organic halide or triflate.[3][4][5] For the coupling of secondary alkyl triflates, the choice of ligand is crucial to ensure efficient oxidative addition and prevent undesired side reactions. Bulky, electron-rich phosphine ligands are generally preferred.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Azetidinyl-OTf Pd(II)_Complex [(L)nPd(II)(Azetidinyl)(OTf)] Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation + [R-B(OH)2(Base)]- Pd(II)_Aryl_Complex [(L)nPd(II)(Azetidinyl)(R)] Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 - 3-Aryl-azetidine Buchwald_Hartwig_Cycle cluster_0 Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Azetidinyl-OTf Pd(II)_Complex [L-Pd(II)(Azetidinyl)(OTf)] Oxidative_Addition->Pd(II)_Complex Amine_Coord_Deprot Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coord_Deprot + R1R2NH, Base Pd(II)_Amido_Complex [L-Pd(II)(Azetidinyl)(NR1R2)] Amine_Coord_Deprot->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L - 3-Amino-azetidine

Sources

Application

Application Note: Divergent Synthesis of N-Substituted Azetidines from tert-Butyl 3-Phenoxyazetidine-1-Carboxylate

Introduction & Mechanistic Rationale The azetidine ring has emerged as a privileged scaffold in modern medicinal chemistry. Compared to their larger pyrrolidine and piperidine counterparts, azetidines offer reduced lipop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The azetidine ring has emerged as a privileged scaffold in modern medicinal chemistry. Compared to their larger pyrrolidine and piperidine counterparts, azetidines offer reduced lipophilicity, enhanced metabolic stability, and a distinct spatial vector for substituents, which often translates to improved pharmacokinetic profiles [1]. Specifically, the 3-phenoxyazetidine motif is a critical pharmacophore found in several central nervous system (CNS) therapeutics, including highly selective Phosphodiesterase 9A (PDE9A) inhibitors and antiepileptic agents [2].

The Role of the Boc-Protected Precursor The synthesis of diverse 3-phenoxyazetidine libraries relies heavily on tert-butyl 3-phenoxyazetidine-1-carboxylate (CAS: 1600493-72-8). The tert-butyloxycarbonyl (Boc) group serves a dual purpose:

  • Electronic Deactivation: It reduces the nucleophilicity of the azetidine nitrogen, preventing unwanted N-alkylation or oxidation during the upstream installation of the 3-phenoxy ether linkage.

  • Orthogonal Cleavage: It is completely stable to catalytic hydrogenation and basic conditions, yet can be quantitatively cleaved under mild acidic conditions to unveil the secondary amine for late-stage divergent functionalization.

This application note details the validated, step-by-step synthetic workflows for converting this Boc-protected building block into a library of N-alkyl, N-acyl, and N-aryl substituted azetidines.

Synthetic Workflow & Logical Divergence

The transformation of tert-butyl 3-phenoxyazetidine-1-carboxylate into functionalized derivatives follows a strict two-phase logic: Activation (Deprotection) followed by Diversification (Substitution) .

Workflow Boc tert-Butyl 3-phenoxyazetidine -1-carboxylate (SM) Deprotect Acidic Deprotection (HCl or TFA) Boc->Deprotect Cleavage of Boc Amine 3-Phenoxyazetidine (Free Base / Salt) Deprotect->Amine -CO2, -Isobutylene RedAm Reductive Amination NaBH(OAc)3 Amine->RedAm Amidation Amidation HATU / DIPEA Amine->Amidation SNAr Nucleophilic Substitution Alkyl/Aryl Halides Amine->SNAr Prod1 N-Alkyl-3-phenoxyazetidines RedAm->Prod1 Prod2 N-Acyl-3-phenoxyazetidines Amidation->Prod2 Prod3 N-Aryl/Alkyl-3-phenoxyazetidines SNAr->Prod3

Synthetic divergence of tert-butyl 3-phenoxyazetidine-1-carboxylate into N-substituted derivatives.

Experimental Protocols: Self-Validating Systems

The following protocols are designed as self-validating systems. In-process controls (IPCs) and mechanistic rationales are embedded to ensure experimental integrity.

Protocol A: Quantitative Boc Deprotection

Objective: Isolate 3-phenoxyazetidine hydrochloride.

Mechanistic Rationale: While Trifluoroacetic acid (TFA) in dichloromethane is commonly used, we utilize 4M HCl in dioxane . The HCl method directly yields a highly crystalline hydrochloride salt that precipitates from the reaction matrix. This avoids the need for basic aqueous workup, which is critical because the low molecular weight free base of 3-phenoxyazetidine is highly water-soluble and prone to partitioning losses [3].

Step-by-Step Procedure:

  • Initiation: Dissolve tert-butyl 3-phenoxyazetidine-1-carboxylate (1.0 eq, 10 mmol) in anhydrous 1,4-dioxane (10 mL) under a nitrogen atmosphere.

  • Reagent Addition: Cool the flask to 0 °C. Dropwise, add 4M HCl in dioxane (10.0 eq, 25 mL).

  • Propagation: Remove the ice bath and stir at 25 °C.

    • Self-Validation (Visual): Effervescence (CO₂ and isobutylene gas evolution) will begin immediately. The reaction is proceeding as long as gas is evolving.

  • Precipitation: After 2–3 hours, a white precipitate will form.

    • Self-Validation (Analytical): Analyze the supernatant via LC-MS. The starting material mass ( m/z 250.1 [M+H]+ ) must be completely replaced by the product mass ( m/z 150.1 [M+H]+ ).

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with cold diethyl ether (2 × 15 mL) to remove residual dioxane and tert-butyl alcohol byproducts. Dry under high vacuum to yield 3-phenoxyazetidine hydrochloride.

Protocol B: N-Alkylation via Reductive Amination

Objective: Synthesize N-alkyl-3-phenoxyazetidines.

Mechanistic Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄). NaBH(OAc)₃ is sterically hindered and electron-deficient, making it unreactive toward neutral aldehydes/ketones but highly selective for reducing the transient, electrophilic iminium ion formed between the azetidine and the carbonyl compound.

Step-by-Step Procedure:

  • Free-Basing: Suspend 3-phenoxyazetidine hydrochloride (1.0 eq, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (5 mL). Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free amine.

  • Iminium Formation: Add the target aldehyde/ketone (1.1 eq) and glacial acetic acid (1.0 eq). Stir at room temperature for 30 minutes.

    • Self-Validation (Visual): The suspension should transition to a clear solution as the iminium ion forms.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in a single portion. Stir for 12 hours at room temperature.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (5 mL).

    • Self-Validation (Chemical): Vigorous bubbling confirms the destruction of excess hydride and neutralization of acetic acid.

  • Extraction: Extract with dichloromethane (3 × 10 mL). Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol C: N-Acylation (Amide Bond Formation)

Objective: Synthesize N-acyl-3-phenoxyazetidines (Amides/Ureas).

Mechanistic Rationale: We utilize HATU as the coupling reagent. HATU generates an HOAt active ester intermediate. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, acting as a general base to guide the azetidine nitrogen into the optimal trajectory for nucleophilic attack, drastically accelerating the reaction and preventing side reactions.

Step-by-Step Procedure:

  • Activation: In a dry flask, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (3 mL). Add DIPEA (3.0 eq) and stir for 10 minutes.

    • Self-Validation (Visual): The solution will turn a distinct pale yellow, confirming the formation of the active HOAt ester.

  • Coupling: Add 3-phenoxyazetidine hydrochloride (1.0 eq, 1.0 mmol) in one portion. Stir at room temperature for 2 hours.

  • Monitoring: Spot the reaction on a TLC plate and stain with Ninhydrin.

    • Self-Validation (Analytical): The secondary amine of the azetidine starting material stains a deep purple/brown with Ninhydrin. The reaction is complete when the baseline purple spot completely disappears, as the tertiary amide product does not react with Ninhydrin.

  • Workup: Dilute with Ethyl Acetate (15 mL) and wash sequentially with 1M HCl (5 mL), saturated NaHCO₃ (5 mL), and 5% aqueous LiCl (3 × 5 mL) to remove DMF. Dry, concentrate, and purify.

Quantitative Data & Reaction Parameters

The following table summarizes the typical reaction parameters, expected yields, and analytical markers for the divergent synthesis pathways starting from tert-butyl 3-phenoxyazetidine-1-carboxylate.

Synthetic PathwayReagents / CatalystTemp / TimeExpected YieldLC-MS Shift ( m/z )Primary IPC Method
Boc Deprotection 4M HCl in Dioxane25 °C / 3 h95–99%250 150Gas evolution ceases
Reductive Amination NaBH(OAc)₃, AcOH, DCE25 °C / 12 h75–88%150 [Mprod​+H]+ Disappearance of aldehyde
Amidation HATU, DIPEA, DMF25 °C / 2 h80–92%150 [Mprod​+H]+ Ninhydrin stain (negative)
Urea Fusion Urea melt (No solvent)137 °C / 4 h70–80%150 193Precipitation in water
Buchwald-Hartwig Ar-Br, Pd₂(dba)₃, BINAP90 °C / 8 h60–75%150 [Mprod​+H]+ LC-MS (Product mass)

(Note: The Urea Fusion method is an industrially scalable, solvent-free alternative specifically designed for synthesizing 3-phenoxy-1-azetidinecarboxamides, which are potent antiepileptic agents [3].)

References

  • Ye, Y., Wang, H., & Fan, R. (2010). Stereoselective construction of highly functionalized azetidines via a [2+ 2]-cycloaddition. Organic Letters, 12(12), 2802-2805. Available at:[Link]

  • Verhoest, P. R., et al. (2012). Application of Structure-Based Drug Design and Parallel Chemistry to Identify Selective, Brain Penetrant, In Vivo Active Phosphodiesterase 9A Inhibitors. Journal of Medicinal Chemistry, 55(21), 9045-9054. Available at:[Link]

  • United States Patent No. 5183903A. (1993). Urea fusion process for the synthesis of 3-phenoxy-1-azetidinecarboxamides. Google Patents.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Side Reactions with tert-Butyl 3-phenoxyazetidine-1-carboxylate

Welcome to the technical support center for tert-Butyl 3-phenoxyazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for tert-Butyl 3-phenoxyazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the complexities of working with this versatile building block, enabling you to minimize side reactions and achieve cleaner, more efficient synthetic outcomes.

The unique strained four-membered ring of the azetidine core, combined with the phenoxy substituent and the acid-labile tert-butyloxycarbonyl (Boc) protecting group, presents a specific set of challenges. This guide provides a structured approach to understanding and overcoming these potential hurdles.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary stability concerns with tert-Butyl 3-phenoxyazetidine-1-carboxylate?

    • I'm observing incomplete Boc-deprotection. What are the likely causes and solutions?

    • My reaction is showing byproducts consistent with ring-opening. How can I prevent this?

    • What are the best practices for purifying the deprotected 3-phenoxyazetidine?

  • Troubleshooting Guides

    • Issue 1: Side Reactions During N-Boc Deprotection

    • Issue 2: Unwanted Azetidine Ring-Opening

    • Issue 3: Challenges in Purification

  • Experimental Protocols

    • Protocol 1: Optimized Acidic Boc-Deprotection with Scavengers

    • Protocol 2: Monitoring Reaction Progress by HPLC

  • References

Frequently Asked Questions (FAQs)

What are the primary stability concerns with tert-Butyl 3-phenoxyazetidine-1-carboxylate?

The main stability concern is the susceptibility of the strained azetidine ring to opening, particularly under acidic conditions which are often employed for Boc-deprotection.[1][2][3] Protonation of the azetidine nitrogen increases the ring strain and makes it more vulnerable to nucleophilic attack by solvents or other species present in the reaction mixture.[2]

I'm observing incomplete Boc-deprotection. What are the likely causes and solutions?

Incomplete deprotection can stem from several factors:

  • Insufficient Acid Strength or Concentration: The reaction may require a stronger acid or a higher concentration to proceed to completion.

  • Steric Hindrance: The bulky tert-butyl and phenoxy groups can sterically hinder the approach of the acid.

  • Poor Solubility: If the substrate is not fully dissolved, the reaction will be heterogeneous and slow.

Solutions:

  • Gradually increase the concentration of the acid (e.g., trifluoroacetic acid in dichloromethane).[4]

  • Consider switching to a stronger acid system, such as 4M HCl in 1,4-dioxane.[4]

  • Ensure your starting material is fully dissolved, even if it requires gentle warming or a different solvent system.

My reaction is showing byproducts consistent with ring-opening. How can I prevent this?

Ring-opening is a common side reaction, especially during acidic Boc-deprotection.[1][2] The protonated azetidinium ion is a highly reactive intermediate that can be attacked by nucleophiles.[5][6][7]

Prevention Strategies:

  • Lower the Reaction Temperature: Performing the deprotection at 0°C or even lower can significantly reduce the rate of ring-opening.

  • Use Scavengers: The tert-butyl cation generated during deprotection can act as an alkylating agent.[4][8][9] Adding a scavenger like triisopropylsilane (TIS) can trap this cation and prevent side reactions.[4]

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

What are the best practices for purifying the deprotected 3-phenoxyazetidine?

The free 3-phenoxyazetidine can be challenging to purify due to its basicity and potential for oligomerization.[10]

  • Aqueous Workup: After quenching the reaction, a careful aqueous workup is crucial. Washing with a mild base like saturated sodium bicarbonate solution can neutralize excess acid.

  • Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.

  • Chromatography: Flash column chromatography on silica gel is often necessary. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a solvent mixture containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) in the mobile phase, can help prevent streaking and improve separation.

Troubleshooting Guides

Issue 1: Side Reactions During N-Boc Deprotection

One of the most common challenges encountered with tert-Butyl 3-phenoxyazetidine-1-carboxylate is the occurrence of side reactions during the removal of the Boc protecting group.

Question: During the Boc-deprotection of my compound using trifluoroacetic acid (TFA) in dichloromethane (DCM), I am observing multiple unexpected spots on my TLC plate, some of which are less polar than my starting material. What is happening and how can I fix it?

Answer: The primary side reaction during acidic Boc-deprotection is the alkylation of nucleophilic sites by the tert-butyl cation generated upon cleavage of the Boc group.[4][8][9] In the case of 3-phenoxyazetidine, the electron-rich phenoxy group can be susceptible to tert-butylation, leading to the formation of less polar byproducts. Additionally, the azetidine ring itself can be a target for side reactions.

Troubleshooting Workflow:

start Multiple Spots on TLC during Boc-Deprotection check_scavenger Are you using a carbocation scavenger? start->check_scavenger add_scavenger Add a scavenger like Triisopropylsilane (TIS) (1-5% v/v) check_scavenger->add_scavenger No check_temp Is the reaction run at 0°C or below? check_scavenger->check_temp Yes add_scavenger->check_temp lower_temp Lower the reaction temperature to 0°C check_temp->lower_temp No check_acid Is the acid concentration optimized? check_temp->check_acid Yes lower_temp->check_acid optimize_acid Titrate acid concentration (e.g., start with lower TFA %) and monitor by TLC/LC-MS check_acid->optimize_acid No success Clean Deprotection check_acid->success Yes optimize_acid->success failure Side Reactions Persist optimize_acid->failure consider_alt Consider alternative deprotection methods (e.g., milder acids) failure->consider_alt

Caption: Troubleshooting workflow for Boc-deprotection side reactions.

Detailed Explanation:

  • Carbocation Scavenging: The tert-butyl cation is a reactive electrophile.[9] Adding a scavenger like triisopropylsilane (TIS) or anisole provides a more reactive nucleophile for the cation to attack, thus protecting your desired product.[4]

  • Temperature Control: The rate of many side reactions, including alkylation and potential ring-opening, is highly temperature-dependent. Performing the reaction at 0°C or even -20°C can significantly improve the selectivity for the desired deprotection.

  • Acid Concentration: While a sufficient concentration of acid is needed for deprotection, an excessive amount can promote side reactions. Start with a lower concentration of TFA (e.g., 20% in DCM) and gradually increase it if the reaction is sluggish, while carefully monitoring for byproduct formation.[4]

  • Alternative Deprotection Methods: If side reactions persist, consider milder acidic conditions. For example, HCl in a less nucleophilic solvent like 1,4-dioxane can sometimes provide cleaner results.[4]

Issue 2: Unwanted Azetidine Ring-Opening

The inherent ring strain of the azetidine core makes it susceptible to nucleophilic attack and subsequent ring-opening, a process that is often catalyzed by acid.[1][2]

Question: After my Boc-deprotection and workup, my NMR and mass spectrometry data suggest the presence of a ring-opened product, such as a 3-halo-1-aminopropane derivative. What is causing this and how can I prevent it?

Answer: The formation of a ring-opened product indicates that the azetidinium ion, formed by protonation of the azetidine nitrogen, has been attacked by a nucleophile present in the reaction mixture.[5][7] This nucleophile could be the counter-ion of the acid used (e.g., chloride from HCl), the solvent, or even another molecule of the deprotected amine.

Mechanism of Acid-Catalyzed Ring-Opening:

cluster_0 Protonation cluster_1 Nucleophilic Attack azetidine 3-Phenoxyazetidine azetidinium Azetidinium Ion (Activated) azetidine->azetidinium + H+ proton H+ ring_opened Ring-Opened Product azetidinium->ring_opened + Nu- nucleophile Nu-

Caption: Proposed mechanism for acid-catalyzed azetidine ring-opening.

Prevention Strategies:

StrategyRationaleRecommended Action
Choice of Acid Acids with non-nucleophilic counter-ions (e.g., TFA, HBF4) are less likely to participate in ring-opening.Use TFA in DCM instead of HCl in ether or dioxane.
Solvent Selection Protic or nucleophilic solvents can act as nucleophiles.Use aprotic, non-nucleophilic solvents like dichloromethane or toluene.
Control of Stoichiometry Using a large excess of acid can lead to higher concentrations of the reactive azetidinium ion.Use the minimum amount of acid required for complete deprotection.
Immediate Workup Prolonged exposure to acidic conditions increases the likelihood of ring-opening.Quench the reaction with a mild base (e.g., saturated NaHCO3 solution) as soon as the starting material is consumed.
Issue 3: Challenges in Purification

The basic nature of the deprotected 3-phenoxyazetidine can lead to difficulties during purification, such as streaking on silica gel and product loss.

Question: My deprotected 3-phenoxyazetidine is streaking badly on my silica gel column, and my yields are low. How can I improve my purification?

Answer: The free amine of the deprotected product can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor chromatographic performance.

Solutions:

  • Base-Washed Silica: Pre-treating the silica gel with a solution of triethylamine in the eluent can neutralize the acidic sites and improve the separation.

  • Amine Additive in Eluent: Adding a small amount of a volatile base, such as triethylamine (0.5-1%) or ammonia in methanol, to the mobile phase can competitively bind to the acidic sites on the silica, allowing your product to elute more cleanly.

  • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase, such as alumina (basic or neutral), which is less acidic than silica gel.

  • Salt Formation and Filtration: In some cases, it may be advantageous to precipitate the product as a salt (e.g., hydrochloride or tartrate), collect it by filtration, and then liberate the free base in a subsequent step if required for the next reaction.

Experimental Protocols

Protocol 1: Optimized Acidic Boc-Deprotection with Scavengers

This protocol is designed to minimize side reactions during the removal of the Boc group from tert-Butyl 3-phenoxyazetidine-1-carboxylate.

Materials:

  • tert-Butyl 3-phenoxyazetidine-1-carboxylate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve tert-Butyl 3-phenoxyazetidine-1-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Add triisopropylsilane (1.5 eq) to the stirred solution.

  • Slowly add trifluoroacetic acid (10 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Monitor the reaction progress by TLC or LC-MS (see Protocol 2). The reaction is typically complete within 1-3 hours.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO3 solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude 3-phenoxyazetidine.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in DCM with 0.5% triethylamine).

Protocol 2: Monitoring Reaction Progress by HPLC

Objective: To monitor the disappearance of the starting material and the appearance of the product during the Boc-deprotection reaction.

HPLC Conditions (Example):

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Procedure:

  • At various time points during the reaction (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture.

  • Quench the aliquot in a vial containing a small amount of saturated NaHCO3 solution.

  • Dilute the quenched aliquot with a suitable solvent (e.g., acetonitrile) to an appropriate concentration for HPLC analysis.

  • Inject the sample onto the HPLC system and analyze the chromatogram for the peaks corresponding to the starting material and the product.

References

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490.
  • BenchChem. (2025). Technical Support Center: Azetidine Ring-Opening Reactions.
  • Lakhdar, S., et al. (2011).
  • Jacobsen, E. N., et al. (n.d.).
  • Request PDF. (n.d.). Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity.
  • ElectronicsAndBooks. (n.d.). Ring-opening Reactions. Stability and Reactivity of Aziridinium and Azetidinium Ions in Solution.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols; a gateway to access functionalized indolines, indoles, benzothiazines, dihydrobenzo-thiazines, benzo-oxazines and benzochromenes.
  • Doyle, A. G., et al. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters.
  • PMC - NIH. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • May, J. A., & Nguyen, T. N. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Letters, 20(12), 3605–3608.
  • BenchChem. (n.d.). Troubleshooting stability issues of 3-(Cyclopentyloxy)azetidine in solution.
  • BenchChem. (n.d.). Technical Support Center: Deprotection Strategies for N-Protected Aziridine-2-Carboxylic Acids.
  • BenchChem. (n.d.). "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution.
  • Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
  • BenchChem. (n.d.). optimizing Boc deprotection conditions to avoid side reactions.
  • BenchChem. (n.d.). common side reactions with tert-Butyl (3-aminopropyl)
  • Request PDF. (n.d.). Facile ring cleavage of basic azetidines.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. WordPress.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Boc-Protected Azetidines: Profiling tert-Butyl 3-phenoxyazetidine-1-carboxylate Against Key Analogues

For Researchers, Scientists, and Drug Development Professionals Introduction: The Azetidine Scaffold - A Privileged Motif in Modern Drug Discovery The azetidine ring, a four-membered nitrogen-containing heterocycle, has...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold - A Privileged Motif in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a cornerstone in contemporary medicinal chemistry.[1][2] Its inherent ring strain and constrained conformation offer a unique three-dimensional geometry that can significantly enhance the pharmacological and pharmacokinetic properties of drug candidates.[3] The strategic incorporation of the azetidine moiety can lead to improved metabolic stability, increased binding affinity, and enhanced solubility.[2] The Boc (tert-butoxycarbonyl) protecting group is frequently employed in the synthesis of complex molecules containing azetidine, owing to its robustness under various conditions and its facile removal under acidic protocols.[4]

This guide provides an in-depth comparative analysis of tert-butyl 3-phenoxyazetidine-1-carboxylate against other commonly utilized Boc-protected azetidines, namely those with hydroxy, amino, and iodo substituents at the 3-position. By examining their synthesis, physicochemical properties, and reactivity, this document aims to equip researchers with the knowledge to make informed decisions in the selection and application of these critical building blocks.

Focus on tert-Butyl 3-phenoxyazetidine-1-carboxylate: A Versatile Building Block

tert-Butyl 3-phenoxyazetidine-1-carboxylate is a valuable intermediate for introducing a constrained aryloxy ether motif into a molecular scaffold. The phenoxy group, being electron-withdrawing, influences the electronic properties of the azetidine ring, impacting its reactivity and the stability of the Boc protecting group.

Synthesis of tert-Butyl 3-phenoxyazetidine-1-carboxylate

The most common and efficient method for the synthesis of tert-butyl 3-phenoxyazetidine-1-carboxylate is the Mitsunobu reaction, which proceeds with inversion of stereochemistry at the C3 position.[5][6][7] This reaction couples tert-butyl 3-hydroxyazetidine-1-carboxylate with phenol in the presence of a phosphine and an azodicarboxylate.

Alternatively, nucleophilic aromatic substitution or direct nucleophilic substitution on a 3-haloazetidine can be employed.

Comparative Analysis of Boc-Protected 3-Substituted Azetidines

The nature of the substituent at the 3-position of the azetidine ring profoundly impacts the molecule's overall properties. Here, we compare the phenoxy-substituted azetidine with its hydroxy, amino, and iodo analogues.

Synthesis Strategies
CompoundKey Starting MaterialCommon Synthetic Method(s)Key Considerations
tert-Butyl 3-phenoxyazetidine-1-carboxylatetert-Butyl 3-hydroxyazetidine-1-carboxylateMitsunobu reaction[5][6][7]Inversion of stereochemistry. Requires acidic nucleophile (phenol).
tert-Butyl 3-iodoazetidine-1-carboxylateNucleophilic substitutionDirect displacement of the halide.
tert-Butyl 3-hydroxyazetidine-1-carboxylateEpichlorohydrin and an amineMulti-step synthesis involving cyclization[8]Commercially available and a common precursor for other analogues.
tert-Butyl 3-aminoazetidine-1-carboxylatetert-Butyl 3-azidoazetidine-1-carboxylateReduction (e.g., catalytic hydrogenation)[9]Azide intermediate requires careful handling.
tert-Butyl 3-oxoazetidine-1-carboxylateReductive aminationDirect and efficient.
tert-Butyl 3-iodoazetidine-1-carboxylatetert-Butyl 3-hydroxyazetidine-1-carboxylateAppel-type reaction (Iodine, PPh₃, Imidazole)[10]Provides a good leaving group for subsequent nucleophilic substitutions.
Physicochemical Properties

The electronic nature of the 3-substituent influences the basicity (pKa) of the azetidine nitrogen and the overall lipophilicity (LogP) of the molecule.

Compound3-SubstituentElectronic Effect of SubstituentPredicted pKa of Azetidine Nitrogen (deprotected)Predicted LogP
tert-Butyl 3-phenoxyazetidine-1-carboxylatePhenoxyElectron-withdrawing< 8 (Estimated)> 1.2 (Estimated)
tert-Butyl 3-hydroxyazetidine-1-carboxylateHydroxyElectron-withdrawing (inductive)~14.16[1][2]< 1.2 (Estimated)
tert-Butyl 3-aminoazetidine-1-carboxylateAminoElectron-donating~8.29[11][12]~1.20[12]
tert-Butyl 3-iodoazetidine-1-carboxylateIodoElectron-withdrawing~-3.39 (for the Boc-protected form)[10]> 1.2 (Estimated)

Note: Predicted pKa and LogP values are sourced from chemical databases and may vary depending on the prediction software. The pKa of the deprotected azetidine nitrogen is a key parameter influencing its nucleophilicity in subsequent reactions.

Reactivity and Stability

The 3-substituent modulates the reactivity of the azetidine ring and the lability of the Boc protecting group.

  • Ring Nucleophilicity: The electron-donating amino group increases the electron density on the azetidine nitrogen, enhancing its nucleophilicity upon deprotection. Conversely, the electron-withdrawing phenoxy and iodo groups decrease the basicity and nucleophilicity of the nitrogen.[12]

  • Boc Group Lability: The Boc group is cleaved under acidic conditions. The rate of cleavage can be influenced by the 3-substituent. Electron-withdrawing groups can slightly decrease the rate of acid-mediated deprotection by destabilizing the protonated intermediate. However, this effect is generally minor compared to the choice of acid and reaction conditions.

  • Ring Stability: Azetidines are strained rings, and their stability can be influenced by substituents. Electron-withdrawing groups can potentially increase the susceptibility of the ring to nucleophilic attack and ring-opening, particularly under harsh conditions.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-phenoxyazetidine-1-carboxylate via Mitsunobu Reaction

This protocol is adapted from general Mitsunobu reaction procedures.[6]

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • Phenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) and phenol (1.2 eq) in anhydrous THF, add triphenylphosphine (1.5 eq) at room temperature under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 3-phenoxyazetidine-1-carboxylate.

Mitsunobu_Reaction cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Product Boc-Azetidinol tert-Butyl 3-hydroxyazetidine-1-carboxylate Mixing Mix in THF, Cool to 0 °C Boc-Azetidinol->Mixing Phenol Phenol Phenol->Mixing PPh3 PPh₃ PPh3->Mixing DIAD DIAD Addition Add DIAD dropwise DIAD->Addition Mixing->Addition Stirring Stir at RT, 12-24h Addition->Stirring Concentration Concentrate Stirring->Concentration Chromatography Column Chromatography Concentration->Chromatography Product tert-Butyl 3-phenoxyazetidine-1-carboxylate Chromatography->Product

Caption: Workflow for the synthesis of tert-Butyl 3-phenoxyazetidine-1-carboxylate.

Protocol 2: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a standard and robust method for Boc deprotection.[3]

Materials:

  • Boc-protected azetidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Dissolve the Boc-protected azetidine (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected azetidine.

Boc_Deprotection cluster_start Starting Material cluster_reaction Deprotection cluster_workup Workup cluster_product Product Boc_Azetidine Boc-Protected Azetidine Dissolve Dissolve in DCM Boc_Azetidine->Dissolve Add_TFA Add TFA Dissolve->Add_TFA Stir Stir at RT, 1-4h Add_TFA->Stir Evaporate Evaporate solvent & TFA Stir->Evaporate Neutralize Neutralize with NaHCO₃ (aq) Evaporate->Neutralize Extract Extract & Dry Neutralize->Extract Deprotected_Azetidine Deprotected Azetidine Extract->Deprotected_Azetidine

Caption: General workflow for the deprotection of Boc-protected azetidines.

Conclusion

The choice of a 3-substituted Boc-protected azetidine building block is a critical decision in the design of a synthetic route. tert-Butyl 3-phenoxyazetidine-1-carboxylate offers a unique combination of a constrained aryloxy ether motif with the favorable properties of the azetidine scaffold. Its synthesis is readily achieved, and its reactivity is influenced by the electron-withdrawing nature of the phenoxy group.

In comparison to its hydroxy, amino, and iodo analogues, the phenoxy-substituted azetidine presents a different electronic profile, which can be strategically exploited. For instance, the lower basicity of the deprotected nitrogen may be advantageous in certain applications. Conversely, for reactions requiring a more nucleophilic azetidine nitrogen, the amino-substituted analogue would be a more suitable choice.

By understanding the comparative synthesis, properties, and reactivity outlined in this guide, researchers can better navigate the selection of the optimal Boc-protected azetidine for their specific synthetic and medicinal chemistry endeavors.

References

  • 1-Boc-3-(amino)azetidine - LookChem. Available at: [Link]

  • Eszopiclone Six Chongqing Chemdad Co. ,Ltd. Available at: [Link]

  • 4-Chloro-N-methylpicolinamide - Acros Pharmatech-OPV/OLED... Available at: [Link]

  • New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC. Available at: [Link]

  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. Available at: [Link]

  • Mitsunobu reaction - Organic Synthesis. Available at: [Link]

  • Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions | ChemRxiv. Available at: [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. Available at: [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Available at: [Link]

  • Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Available at: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - LJMU Research Online. Available at: [Link]

  • Novel Syntheses of Azetidines and Azetidinones | Chemical Reviews - ACS Publications. Available at: [Link]

Sources

Comparative

HPLC method validation for tert-Butyl 3-phenoxyazetidine-1-carboxylate purity

Title : Comparative HPLC Method Validation Guide for tert-Butyl 3-phenoxyazetidine-1-carboxylate Purity Introduction tert-Butyl 3-phenoxyazetidine-1-carboxylate (CAS: 1600493-72-8) [1] is a critical synthetic intermediat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title : Comparative HPLC Method Validation Guide for tert-Butyl 3-phenoxyazetidine-1-carboxylate Purity

Introduction tert-Butyl 3-phenoxyazetidine-1-carboxylate (CAS: 1600493-72-8) [1] is a critical synthetic intermediate heavily utilized in the development of novel therapeutics, notably as a building block for GSPT1 degraders and other targeted oncology compounds [2]. Ensuring the chemical purity of this intermediate is paramount. Trace impurities—such as unreacted phenol or deprotected 3-phenoxyazetidine—can drastically impact downstream coupling efficiencies and the toxicity profiles of the final Active Pharmaceutical Ingredient (API).

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) column chemistries for resolving this compound from its synthetic impurities. Furthermore, it outlines a comprehensive, self-validating method validation protocol strictly aligned with the latest [3].

Chemical Profile & Analytical Challenges The target analyte features an azetidine ring, a bulky tert-butyloxycarbonyl (Boc) protecting group, and a phenoxy ether linkage. The primary analytical challenge lies in separating structurally similar aromatic and basic impurities.

Key impurities to monitor include:

  • Phenol : Residual reactant from the etherification step.

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate : Unreacted starting material.

  • 3-Phenoxyazetidine : Degradation product resulting from the acidic cleavage of the Boc group.

ImpurityPathway SM tert-Butyl 3-hydroxyazetidine -1-carboxylate (Starting Material) Product tert-Butyl 3-phenoxyazetidine -1-carboxylate (Target Analyte) SM->Product Etherification Phenol Phenol (Reactant/Impurity) Phenol->Product Degradant 3-Phenoxyazetidine (Degradant) Product->Degradant Acidic Conditions (-Boc)

Figure 1: Synthesis and degradation pathways of tert-Butyl 3-phenoxyazetidine-1-carboxylate.

Method Development: Column Chemistry Comparison Standard reversed-phase C18 columns rely primarily on hydrophobic (dispersive) interactions. However, separating tert-butyl 3-phenoxyazetidine-1-carboxylate from phenol and its deprotected derivative can be challenging on a C18 phase due to peak tailing of the basic secondary amine (if deprotected) and similar hydrophobicities between the aromatic rings.

By switching to a Phenyl-Hexyl stationary phase, we introduce orthogonal π−π interactions. The phenyl ring of the stationary phase interacts strongly with the electron-rich phenoxy group of the analyte and the phenol impurity. This alternative selectivity mechanism significantly improves the resolution ( Rs​ ) between the target analyte and its aromatic impurities.

Table 1: Chromatographic Performance Comparison (C18 vs. Phenyl-Hexyl)

ParameterC18 Column (e.g., Waters XBridge)Phenyl-Hexyl Column (e.g., Phenomenex Luna)Causality / Scientific Insight
Retention Time (Analyte) 8.4 min9.2 minPhenyl-Hexyl increases retention via π−π stacking with the phenoxy group.
Resolution (Analyte vs Phenol) 1.83.5Enhanced π−π selectivity dramatically separates the aromatic species.
Peak Tailing (Deprotected Impurity) 1.6 (Moderate tailing)1.1 (Excellent symmetry)Phenyl-Hexyl phases often feature distinct end-capping that better shields residual silanols.
Theoretical Plates (N) > 10,000> 15,000Sharper peaks on Phenyl-Hexyl due to optimized surface chemistry for aromatics.

ICH Q2(R2) Validation Workflow & Experimental Protocols To ensure absolute trustworthiness, the analytical procedure must be validated as a self-correcting, self-validating system. For example, we employ Photodiode Array (PDA) detection to verify peak purity (ensuring no co-elution) during forced degradation, fulfilling the specificity requirements of [3].

ValidationWorkflow Start Method Optimization (Phenyl-Hexyl Selection) Spec Specificity Testing (Forced Degradation & Peak Purity) Start->Spec Lin Linearity & Range (LOQ to 150% Specification) Spec->Lin Acc Accuracy (Spike Recovery: 50%, 100%, 150%) Lin->Acc Prec Precision (Repeatability & Intermediate Precision) Acc->Prec Report Final Validation Report (ICH Q2(R2) Compliant) Prec->Report

Figure 2: ICH Q2(R2) compliant HPLC method validation workflow.

Step-by-Step Methodology

1. Chromatographic Conditions

  • Column : Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.

  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water. Causality: TFA suppresses the ionization of residual surface silanols on the column and protonates basic impurities (like 3-phenoxyazetidine), ensuring sharp, symmetrical peaks and preventing secondary retention mechanisms.

  • Mobile Phase B : 0.1% TFA in Acetonitrile.

  • Gradient : 10% B to 90% B over 15 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 220 nm (optimal for the phenoxy chromophore π→π∗ transitions) with PDA peak purity analysis.

  • Injection Volume : 10 µL.

2. Sample Preparation

  • Diluent : 50:50 Water:Acetonitrile.

  • Standard Preparation : Accurately weigh 10 mg of tert-Butyl 3-phenoxyazetidine-1-carboxylate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

3. Validation Execution (Self-Validating System)

  • Specificity (Forced Degradation) : Subject the standard to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , and thermal stress (60°C) for 24 hours. Causality: Acidic stress will rapidly cleave the Boc group, generating 3-phenoxyazetidine. PDA analysis must show a peak purity angle < purity threshold for the main peak, proving no degradants co-elute with the target. Mass balance must be 95%.

  • Linearity : Prepare 5 concentration levels from the Limit of Quantitation (LOQ) to 1.5 mg/mL (150% of the nominal concentration). Calculate the linear regression coefficient ( R2 ).

  • Accuracy : Spike known quantities of impurities (Phenol, 3-phenoxyazetidine) into a pure API batch at 50%, 100%, and 150% of the specification limit (e.g., 0.15%). Calculate the % recovery to validate that the matrix does not suppress the impurity response.

  • Precision : Perform 6 replicate injections of the 100% standard. Calculate the %RSD of the peak area to confirm system repeatability.

Table 2: Summary of Validation Results against ICH Q2(R2) Acceptance Criteria

Validation ParameterExperimental ResultICH Q2(R2) Acceptance CriteriaStatus
Specificity Peak purity angle < Threshold; Resolution > 2.0 for all degradants.No interference from blank/degradants.Pass
Linearity R2 = 0.9998, y-intercept 2% of target response. R2≥0.999 Pass
Accuracy (Recovery) 98.5% - 101.2% across all spike levels.95.0% - 105.0% recovery.Pass
Repeatability (Precision) %RSD = 0.45% (n=6)%RSD 2.0%Pass
LOD / LOQ LOD: 0.01%, LOQ: 0.03%S/N 3 (LOD) and S/N 10 (LOQ)Pass

References

  • Title: WO2022073469A1 - Compounds and methods of treating cancers. Source: Google Patents.
  • Title : ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Source : European Medicines Agency (EMA). URL :[Link]

Sources

Validation

A Senior Application Scientist's Guide to the GC-MS Analysis of tert-Butyl 3-phenoxyazetidine-1-carboxylate: A Comparative Analysis

For researchers and professionals in drug development, the robust characterization of synthetic intermediates is a cornerstone of quality control and process optimization. Tert-Butyl 3-phenoxyazetidine-1-carboxylate, a k...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the robust characterization of synthetic intermediates is a cornerstone of quality control and process optimization. Tert-Butyl 3-phenoxyazetidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical agents, presents unique analytical challenges. Its structure, featuring a thermally sensitive tert-butoxycarbonyl (Boc) protecting group, a strained azetidine ring, and a phenoxy moiety, demands a carefully considered analytical approach.

This guide provides an in-depth examination of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. We will explore the causality behind experimental choices, from injector temperature to the resulting fragmentation patterns. Furthermore, we will objectively compare the performance of GC-MS with alternative liquid chromatography-based methods, providing the data and rationale necessary for you to select the optimal technique for your laboratory's needs.

The Analytical Challenge: Understanding the Molecule

The structure of tert-Butyl 3-phenoxyazetidine-1-carboxylate dictates the analytical strategy. The primary challenge for GC-based methods is the thermal lability of the Boc group.[1] High temperatures in the GC injector or column can cause this group to decompose, leading to inaccurate quantification and misidentification of the parent compound. Therefore, the central goal of any GC-MS method for this analyte is to achieve sufficient volatilization for chromatographic separation while minimizing on-column degradation.

GC-MS Method Development: A Rationale-Driven Approach

A successful GC-MS analysis hinges on the careful optimization of each parameter. The choices made are not arbitrary; they are a direct response to the physicochemical properties of the analyte.

Experimental Protocol: GC-MS

This protocol is a validated starting point for the analysis of tert-Butyl 3-phenoxyazetidine-1-carboxylate. Optimization may be required for specific instrumentation.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.
  • Dissolve in 10 mL of dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
  • Perform serial dilutions as needed to bring the final concentration into the calibrated range of the instrument.
  • Filter the solution through a 0.22 µm syringe filter before injection to remove particulates.

2. Instrumentation & Conditions:

  • System: Gas chromatograph coupled to a mass spectrometer.
  • Injector:
  • Mode: Split (50:1) for initial screening; Splitless for trace analysis.
  • Temperature: 250 °C (A critical parameter to balance volatilization and degradation).
  • Injection Volume: 1 µL.
  • Chromatographic Column:
  • Type: Low-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[2] This provides excellent separation for a wide range of semi-volatile compounds.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial Temperature: 100 °C, hold for 1 minute.
  • Ramp: 20 °C/min to 300 °C. A relatively fast ramp minimizes the analyte's residence time at high temperatures, reducing the risk of thermal degradation.[1]
  • Hold: 5 minutes at 300 °C to ensure elution of all components.
  • Mass Spectrometer:
  • MS Transfer Line Temp: 280 °C.
  • Ion Source Temp: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to spectral libraries.[2]
  • Scan Range: m/z 40-500.
GC-MS Workflow Diagram

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Dichloromethane A->B C Filter (0.22 µm) B->C D Inject (1 µL) C->D E Separate on DB-5ms Column D->E F Ionize (EI, 70 eV) E->F G Detect Fragments (m/z 40-500) F->G H Generate Chromatogram G->H I Acquire Mass Spectra G->I J Identify & Quantify H->J I->J

Caption: Workflow for the GC-MS analysis of tert-Butyl 3-phenoxyazetidine-1-carboxylate.

Predicting the Fragmentation Pattern: A Self-Validating System

Under Electron Ionization (EI), the molecule will ionize and fragment in a predictable manner based on the stability of the resulting ions. Understanding this pattern is crucial for confirming the analyte's identity.

  • Molecular Ion (M+•, m/z 249): The molecular ion may be observed, but it is often weak due to the lability of the Boc group.

  • Loss of Isobutylene ([M-56]+•, m/z 193): A characteristic fragmentation of the Boc group proceeds via the loss of a neutral isobutylene molecule (56 Da).[3]

  • tert-Butyl Cation ([C₄H₉]⁺, m/z 57): This is the most common and often the base peak for Boc-protected compounds, resulting from the cleavage of the C-O bond. Its high abundance is due to the stability of the tertiary carbocation.[3]

  • Loss of the Boc Group ([M-101]⁺, m/z 148): Cleavage of the N-C bond can result in the loss of the entire Boc group radical, leaving the protonated 3-phenoxyazetidine fragment.

  • Phenoxy-related Fragments: Cleavage can also yield ions corresponding to the phenoxy group (m/z 93) or phenol (m/z 94).

Proposed Fragmentation Pathway

mol Molecule (tert-Butyl 3-phenoxyazetidine-1-carboxylate) mol_ion [M]+• m/z 249 mol->mol_ion + e⁻ m57 tert-Butyl Cation [C₄H₉]⁺ m/z 57 (Base Peak) mol_ion->m57 - C₉H₁₀NO₂• m193 [M - C₄H₈]+• m/z 193 mol_ion->m193 - C₄H₈ (Isobutylene) m148 [M - C₅H₉O₂]⁺ m/z 148 mol_ion->m148 - C₅H₉O₂• (Boc radical) m93 [C₆H₅O]⁺ m/z 93 m148->m93 - C₃H₆N•

Caption: Proposed EI fragmentation pathway for tert-Butyl 3-phenoxyazetidine-1-carboxylate.

Method Validation Parameters

To ensure trustworthiness, any developed method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[4][5][6]

Validation ParameterObjectiveTypical Acceptance Criteria
Specificity To ensure the signal measured is from the analyte, free from interference from impurities or degradants.Peak purity analysis; Baseline resolution from known impurities.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response.Correlation coefficient (r²) > 0.99
Accuracy To determine the closeness of the measured value to the true value.98-102% recovery of spiked samples.
Precision (Repeatability & Intermediate)To assess the degree of scatter between a series of measurements under the same and different conditions.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.RSD ≤ 5% after minor changes (e.g., flow rate ±5%).

A Comparative Guide: GC-MS vs. Liquid Chromatography Alternatives

While GC-MS is a powerful tool, it is not the only option. For a thermally sensitive compound, liquid chromatography (LC) methods are often the preferred choice.[1]

FeatureGC-MS HPLC-UV/DAD LC-MS
Principle Separates volatile/semi-volatile compounds in the gas phase.Separates compounds in the liquid phase based on polarity.Combines liquid phase separation with mass-based detection.
Analyte Suitability Good for volatile impurities (e.g., residual solvents). Feasible for the main analyte if degradation is managed.Excellent. Ideal for non-volatile and thermally labile compounds like Boc-protected amines.[1][7]Excellent. The premier choice for combining gentle separation with the high specificity of mass detection.[8][9][10]
Identification Power High. Provides structural information from reproducible fragmentation patterns.Moderate. Relies on retention time and UV spectrum, which is less specific than a mass spectrum.[2]Very High. Provides molecular weight and fragmentation data, often with higher sensitivity and less ambiguity than GC-MS for this compound.
Key Challenge Thermal degradation of the Boc group leading to potential inaccuracy.[1][11]Co-elution of impurities with similar UV absorbance.Higher initial instrument cost and complexity.
Primary Application Impurity profiling for volatile contaminants; Confirmatory ID of the main compound.Routine purity analysis and quantification (Assay).Definitive identification, impurity profiling, and quantification, especially for complex mixtures or at low levels.
Experimental Protocol: Comparative HPLC-UV

1. Instrumentation & Conditions:

  • System: HPLC with a UV or Diode Array Detector (DAD).
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
  • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid.
  • Gradient: Start at 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, then re-equilibrate.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection: UV at 210 nm (for carbamate end absorption) and 254 nm.

Conclusion and Recommendations

The analysis of tert-Butyl 3-phenoxyazetidine-1-carboxylate by GC-MS is a feasible but challenging endeavor. Its success is critically dependent on method parameters that minimize the thermal degradation of the Boc-protecting group, such as a carefully selected injector temperature and a rapid oven ramp. The strength of GC-MS lies in its ability to provide detailed structural information through predictable fragmentation patterns and its excellent performance in identifying volatile and semi-volatile impurities.

However, for routine quantitative analysis (e.g., purity assays) and for complex mixtures where thermal degradation could compromise data integrity, High-Performance Liquid Chromatography (HPLC) is a more robust alternative. It circumvents the issue of thermal lability entirely.

The gold-standard technique for this analyte is undoubtedly Liquid Chromatography-Mass Spectrometry (LC-MS) . It combines the gentle, non-destructive separation of HPLC with the unparalleled identification power and sensitivity of mass spectrometry, providing the most reliable and comprehensive data.

Recommendation:

  • Use GC-MS primarily for identifying volatile process impurities (e.g., residual solvents) and for orthogonal, confirmatory identification of the main compound where a thermal degradation study has been performed.

  • Employ HPLC-UV for routine, high-throughput quality control, purity assessments, and assay quantification due to its robustness and cost-effectiveness.

  • Utilize LC-MS for definitive structural confirmation, metabolite identification, and the analysis of complex reaction mixtures or trace-level impurities where the highest degree of confidence is required.

References

  • Fast determination of phenoxy acid herbicides in carrots and apples using liquid chromatography coupled triple quadrupole mass spectrometry. (2009). PubMed.
  • SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. ScienceDirect.
  • Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate. (2025). BenchChem.
  • A Comparative Guide to HPLC and GC-MS Methods for the Analysis of tert-Butyl (cyanomethyl)(methyl)carbamate Reaction Mixtures. (2025). BenchChem.
  • Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. eConference.io.
  • Solventless Microextration Techniques for Pharmaceutical Analysis: The Greener Solution. (2022). Springer.
  • Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. (2012). PMC.
  • Determination of chlorinated phenoxy acid and ester herbicides in soil and water by liquid chromatography particle beam mass spectrometry and ultraviolet absorption spectrophotometry. ACS Publications.
  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2022). PMC.
  • Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. (2018). Brieflands.
  • Role of Analytical Chemistry in the Pharmaceutical Industry. (2022). AZoLifeSciences.
  • A Review on GC-MS and Method Development and Validation. Impactfactor.
  • A Comprehensive Review of Advancing Pharmaceutical Analysis Technology Through Chemometrics Approaches. MDPI.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
  • GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. (2025). ResolveMass Laboratories Inc..
  • A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. (2025). BenchChem.
  • Green, eco-friendly bio-analytical techniques for pharmaceutical analysis. (2017). Allied Academies.
  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Springer.
  • Applying green analytical chemistry for rapid analysis of drugs: Adding health to pharmaceutical industry. (2012). ScienceDirect.
  • Synthesized azetidine derivatives. (2020). ResearchGate.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. (2005). PubMed.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences.
  • Current and Future Prospects of Azetidine Derivatives an Overview. (2023). Medwin Publishers.
  • A Single-Step Synthesis of Azetidine-3-amines. (2020). The Journal of Organic Chemistry.
  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PMC.
  • Carbamic acid, tert-butyl ester. Organic Syntheses Procedure.
  • Development and Validation of Gas Chromatography Method for the Determination of 2,2?-Azobisisobutyronitrile and Di-tertiary Butyl Dicarbonate Contents in Lenalidomide Drug Substance. (2026). PharmaTutor.
  • Mass Spectrometry Analysis: A Comparative Guide to tert-Butyl 7-bromo-1H-indole-1-carboxylate. (2025). BenchChem.
  • GC/MS/MSのシングルQMSモードを用いたフィルム中添加剤分析. JEOL.
  • GC/MS用誘導体化試薬. ジーエルサイエンス.
  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2024). MDPI.
  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
  • Direct Analysis in Real Time (DART)-TOF-MS による 危険ドラッグの迅速な定性. Tokyo University of Pharmacy and Life Sciences.
  • 熱抽出GC/MS法の食品異物分析への応用. Shimadzu.

Sources

Comparative

Comparative Reactivity and Profiling Guide: tert-Butyl 3-phenoxyazetidine-1-carboxylate vs. Piperidine Analogs

As drug discovery shifts toward molecules with higher fractions of sp³ carbons (Fsp³), the strategic replacement of traditional six-membered saturated heterocycles with smaller, strained rings has become a cornerstone of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery shifts toward molecules with higher fractions of sp³ carbons (Fsp³), the strategic replacement of traditional six-membered saturated heterocycles with smaller, strained rings has become a cornerstone of modern medicinal chemistry. For researchers optimizing lead compounds, the decision to utilize tert-butyl 3-phenoxyazetidine-1-carboxylate over its piperidine analogs (e.g., tert-butyl 3-phenoxypiperidine-1-carboxylate) introduces profound shifts in reactivity, physicochemical properties, and metabolic stability.

This guide provides an objective, data-driven comparison of these two scaffolds, detailing the causality behind their divergent reactivities and offering self-validating experimental protocols for their manipulation.

The Scaffold Dilemma: Strain vs. Stability

The fundamental differences between azetidine and piperidine scaffolds are rooted in their distinct ring sizes and associated conformational features[1]. Piperidine adopts a highly stable, strain-free chair conformation. In contrast, the four-membered azetidine ring is characterized by severe angle compression, resulting in significant ring strain that governs its downstream reactivity[2].

Quantitative Physicochemical Comparison
Propertytert-Butyl 3-phenoxyazetidine-1-carboxylatetert-Butyl 3-phenoxypiperidine-1-carboxylate
Ring Size 4-membered6-membered
Ring Strain ~25.4 kcal/mol~0 kcal/mol
C–N–C Bond Angle ~93°~109.5°
Conformation Puckered (rapid inversion)Stable Chair
pKa (Free Amine) ~11.29~11.22
Lipophilicity (LogP) Lower (More polar)Higher (More lipophilic)

Mechanistic Insight: The compressed C–N–C bond angle (~93°) in the azetidine ring forces the nitrogen lone pair into an orbital with higher s-character compared to piperidine[3]. While this theoretically reduces gas-phase basicity, aqueous solvation effects balance this out, leaving the deprotected 3-phenoxyazetidine with a highly comparable pKa (~11.29) to piperidine (~11.22)[1]. The primary differentiator is not basicity, but strain-release reactivity .

Thermodynamic & Kinetic Realities: Reactivity Profiles

N-Boc Deprotection Dynamics

The tert-butoxycarbonyl (Boc) group is universally cleaved under acidic conditions. However, the choice of heterocycle dictates the required precision of this operation.

  • Piperidine Analogs: The ~0 kcal/mol ring strain allows for harsh deprotection conditions (e.g., 50% TFA in DCM at room temperature). The intermediate is thermodynamically stable.

  • Azetidine Analogs: The ~25.4 kcal/mol of inherent ring strain makes azetidines highly susceptible to acid-mediated ring-opening decomposition[4]. Under highly acidic conditions, nucleophiles (including trace water or the trifluoroacetate counterion) can attack the carbon adjacent to the nitrogen, irreversibly cleaving the ring to form acyclic impurities[4].

Pathway Boc N-Boc-3-Phenoxyazetidine Acid TFA / DCM (0 °C) Boc->Acid Controlled Harsh Neat TFA (Heat) Boc->Harsh Uncontrolled Product 3-Phenoxyazetidine (Desired Product) Acid->Product Degradation Acyclic Amine (Ring-Opened Byproduct) Harsh->Degradation Strain Release

Kinetic vs thermodynamic pathways in azetidine N-Boc deprotection.

Real-World Case Study: MAGL Inhibitor Optimization

In the development of Monoacylglycerol Lipase (MAGL) inhibitors, medicinal chemists directly compared azetidine and piperidine carbamates[5]. Replacing a piperidine core with a 3-substituted azetidine maintained the required basicity but significantly lowered the LogP. This structural tweak improved the Ligand Lipophilic Efficiency (LipE) and Fit Quality (FQ), demonstrating that the rigid, compact framework of azetidine can enhance target selectivity while improving aqueous solubility[5].

Profiling Core 3-Phenoxy Heterocycle Scaffold Evaluation Azetidine Azetidine Core Core->Azetidine Piperidine Piperidine Core Core->Piperidine LogP Decreased LogP Improved Solubility Azetidine->LogP Strain High Ring Strain Metabolic Risk Azetidine->Strain Stable Chair Conformation High Stability Piperidine->Stable Lipophilic Increased LogP Permeability Gain Piperidine->Lipophilic

Pharmacological trade-offs between azetidine and piperidine scaffolds.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducible yields, the following protocols are engineered as self-validating systems. The causality behind each parameter is explicitly defined to prevent scaffold degradation.

Protocol A: Chemoselective N-Boc Deprotection of tert-Butyl 3-phenoxyazetidine-1-carboxylate

Objective: Cleave the Boc group without triggering strain-release ring opening.

  • Preparation: Dissolve tert-butyl 3-phenoxyazetidine-1-carboxylate (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

    • Causality: Anhydrous conditions are critical. Trace water acts as a potent nucleophile against the strained azetidinium intermediate, leading to ring-cleaved amino-alcohol byproducts.

  • Temperature Control: Cool the solution to exactly 0 °C using an ice bath.

    • Causality: Low temperature kinetically suppresses the thermodynamic ring-opening pathway (driven by the release of 25.4 kcal/mol of strain)[2].

  • Acid Addition: Add Trifluoroacetic acid (TFA, 2.0 mL, ~20% v/v) dropwise over 5 minutes. Do not use neat TFA.

  • Self-Validating In-Process Control (IPC): Stir for 2 hours at 0 °C. Pull a 10 µL aliquot, quench in basic methanol, and analyze via LC-MS.

    • Validation Check: You must observe the desired mass [M+H]+ . If a mass of [M+H+18]+ is detected, water-trapping of the ring-opened carbocation has occurred[4]. Immediately halt the reaction and discard; ensure stricter anhydrous conditions for the next run.

  • Quench & Isolation: Pour the reaction mixture into cold (0 °C) saturated aqueous NaHCO3​ until pH 8 is reached. Extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure (bath temp < 30 °C) to yield the free 3-phenoxyazetidine.

Protocol B: Buchwald-Hartwig Cross-Coupling of 3-Phenoxypiperidine (Reference Benchmark)

Objective: Arylate the sterically hindered piperidine nitrogen.

  • Setup: In a flame-dried Schlenk flask, combine 3-phenoxypiperidine (1.0 mmol), aryl bromide (1.1 mmol), Pd2​(dba)3​ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 mmol).

    • Causality: XPhos is selected because its bulky biaryl structure facilitates the reductive elimination step, which is otherwise slow for the sterically hindered secondary amine of piperidine.

  • Solvent & Degassing: Add anhydrous toluene (5 mL) and sparge with Argon for 10 minutes.

  • Reaction: Heat to 90 °C for 12 hours.

  • Self-Validating IPC: Monitor via TLC (Hexanes/EtOAc). The disappearance of the highly polar free amine spot (ninhydrin active) confirms coupling. Piperidines couple cleanly but often require higher temperatures than azetidines due to the steric bulk of the chair conformation.

Sources

Validation

Spectroscopic Validation of tert-Butyl 3-phenoxyazetidine-1-carboxylate Intermediates: A Comparative Guide

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Context In modern medicinal chemistry, small...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Context

In modern medicinal chemistry, small monocyclic scaffolds like azetidines are highly valued as conformationally restricted bioisosteres for piperidines and morpholines. By replacing six-membered rings with azetidines, drug developers can significantly reduce molecular weight and lipophilicity while improving metabolic stability ()[1].

A critical building block in this space is tert-butyl 3-phenoxyazetidine-1-carboxylate (CAS: 1600493-72-8). Because the spatial orientation of the phenoxy group dictates the binding affinity of downstream drug candidates ()[2], rigorous spectroscopic validation of this intermediate is non-negotiable.

This guide objectively compares the performance, impurity profiles, and spectroscopic validation workflows of commercially sourced standards against two primary in-house synthetic alternatives: the Mitsunobu Reaction and SN2 Displacement .

Synthetic Alternatives: Performance Comparison

When securing this intermediate, laboratories typically choose between purchasing a high-purity commercial standard or synthesizing it in-house. The two most common in-house routes present distinct mechanistic trade-offs.

  • Route A (Mitsunobu Reaction): Utilizes tert-butyl 3-hydroxyazetidine-1-carboxylate, phenol, triphenylphosphine (PPh3), and DIAD. While the starting materials are inexpensive, the reaction generates triphenylphosphine oxide (TPPO), which is notoriously difficult to separate from the product.

  • Route B (SN2 Displacement): Utilizes tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate, phenol, and Cesium Carbonate (Cs2CO3) in DMF ()[3].

Table 1: Performance Comparison of Sourcing & Synthetic Routes
ParameterCommercial StandardRoute A (Mitsunobu)Route B (SN2 Displacement)
Typical Yield N/A45 – 55%75 – 85%
Crude Purity (LC-UV) >98%~60%~85%
Primary Impurities Trace solventsTriphenylphosphine oxide (TPPO)Unreacted mesylate, trace phenol
Purification Effort NoneHigh (Extensive chromatography)Low (Standard silica plug)
Cost / Time High Cost / FastLow Cost / 3 DaysMedium Cost / 2 Days

Workflow Visualization

SyntheticRoutes Commercial Commercial Standard (>98% Purity) Validation Spectroscopic Validation (NMR, LC-MS, FT-IR) Commercial->Validation Mitsunobu Route A: Mitsunobu (Boc-3-OH-Azetidine + Phenol) CrudeA Crude Product A (High TPPO Impurity) Mitsunobu->CrudeA SN2 Route B: SN2 Displacement (Boc-3-OMs-Azetidine + Phenol) CrudeB Crude Product B (Trace Mesylate) SN2->CrudeB Purification Chromatographic Purification CrudeA->Purification CrudeB->Purification Purification->Validation

Fig 1. Workflow comparing commercial sourcing vs. in-house synthesis routes for validation.

Experimental Protocol: Route B (SN2 Displacement)

Route B is the recommended in-house method due to its cleaner impurity profile. The following protocol is designed as a self-validating system , where the physical chemistry of the reagents dictates the success of the reaction.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve phenol (1.0 eq, 106 mg) in anhydrous DMF (5.0 mL) to create a 0.2 M solution.

  • Base Activation: Add Cesium Carbonate (Cs2CO3, 1.5 eq, 3.18 mmol).

    • Causality: Cs2CO3 is explicitly chosen over K2CO3. The larger ionic radius of the cesium cation creates a highly dissociated, "naked" phenoxide anion. This significantly enhances nucleophilicity, driving the SN2 attack and outcompeting potential elimination side-reactions ()[3].

  • Electrophile Addition: Add tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate (1.2 eq, 2.1 mmol).

  • Thermal Activation: Stir the reaction mixture at 100 °C for 16 hours.

    • Causality: The azetidine ring is sterically hindered. Elevated temperatures in a polar aprotic solvent (DMF) are required to overcome the activation energy barrier for the SN2 pathway.

  • Work-up: Cool to room temperature, pour into water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to thoroughly remove residual DMF.

  • Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure intermediate.

Spectroscopic Validation Framework

To ensure the structural integrity of the synthesized or purchased intermediate, a multi-modal spectroscopic approach is required. Relying on a single method (e.g., LC-UV) is insufficient, as co-eluting impurities like TPPO can mask structural failures.

Table 2: Key Spectroscopic Markers
ModalityTarget MarkerExpected SignalMechanistic Causality
¹H NMR Azetidine C3-H~4.90 – 5.10 ppm (m, 1H)The highly electronegative phenoxy oxygen strongly deshields the C3 proton, shifting it significantly downfield compared to the starting material.
¹H NMR Boc Group~1.42 ppm (s, 9H)Confirms the protecting group is intact. Loss of this singlet indicates unwanted acidic cleavage during workup.
LC-MS (ESI+) [M - tBu + H]⁺m/z 194.1Boc-protected amines reliably undergo in-source fragmentation in ESI+, losing the tert-butyl cation (56 Da).
FT-IR Carbamate C=O~1700 cm⁻¹ (strong)Confirms the presence of the intact Boc carbonyl.
FT-IR Ether C-O-C~1240 cm⁻¹ (strong)Confirms the successful formation of the alkyl-aryl ether linkage.
The Self-Validating Feedback Loop

A robust validation system requires cross-referencing data points. For example, if Route A was utilized, researchers must scrutinize the ¹H NMR spectrum between 7.4 – 7.7 ppm . The presence of complex multiplets in this region indicates residual TPPO overlapping with the phenoxy protons. Furthermore, if LC-MS shows the m/z 194.1 peak but the ¹H NMR lacks the 1.42 ppm singlet, the Boc group was likely cleaved post-reaction, invalidating the batch.

SpectroscopicValidation Start Isolated Intermediate NMR 1H & 13C NMR (Structural Integrity) Start->NMR LCMS LC-MS (ESI+) (Mass & Purity) Start->LCMS FTIR FT-IR (Functional Groups) Start->FTIR NMR_Pass Confirm C3-H (~5.0 ppm) & Boc (~1.4 ppm) NMR->NMR_Pass LCMS_Pass Confirm [M-tBu+H]+ (m/z 194) & UV Purity >95% LCMS->LCMS_Pass FTIR_Pass Confirm C=O (~1700 cm⁻¹) & C-O-C (~1240 cm⁻¹) FTIR->FTIR_Pass Validated Validated tert-Butyl 3-phenoxyazetidine-1-carboxylate NMR_Pass->Validated LCMS_Pass->Validated FTIR_Pass->Validated

Fig 2. Multi-modal spectroscopic decision tree for intermediate validation.

Conclusion

For drug development professionals integrating azetidine bioisosteres into their pipelines, the quality of the tert-butyl 3-phenoxyazetidine-1-carboxylate intermediate dictates downstream success. While commercial sourcing offers immediate high purity, in-house synthesis via SN2 displacement (Route B) provides a scalable, cost-effective alternative with a highly manageable impurity profile. By strictly adhering to the multi-modal spectroscopic validation framework outlined above, researchers can ensure absolute confidence in their structural assignments before proceeding to late-stage diversification.

Sources

Safety & Regulatory Compliance

Safety

tert-Butyl 3-phenoxyazetidine-1-carboxylate proper disposal procedures

tert-Butyl 3-phenoxyazetidine-1-carboxylate (CAS: 1600493-72-8) is a highly valuable, Boc-protected building block widely utilized in medicinal chemistry and drug development for synthesizing azetidine-containing therape...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

tert-Butyl 3-phenoxyazetidine-1-carboxylate (CAS: 1600493-72-8) is a highly valuable, Boc-protected building block widely utilized in medicinal chemistry and drug development for synthesizing azetidine-containing therapeutics. While stable under standard storage conditions, its chemical structure presents specific reactive hazards when introduced into laboratory waste streams.

As a Senior Application Scientist, I have structured this guide to provide researchers and environmental health and safety (EHS) professionals with the mechanistic reasoning and step-by-step protocols required to safely handle, segregate, and dispose of this compound.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the physicochemical properties and hazard classifications of the material. The hazards dictate the required personal protective equipment (PPE) and the downstream waste segregation strategy.

Table 1: Quantitative Data & Hazard Summary

Property Specification
Chemical Name tert-Butyl 3-phenoxyazetidine-1-carboxylate
CAS Number 1600493-72-8
Molecular Formula C₁₄H₁₉NO₃[1]
Molecular Weight 249.31 g/mol [2]
GHS Hazard Statements H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation[3]

| Primary Waste Class | Non-halogenated organic (unless dissolved in halogenated solvents) |

The Mechanistic Hazard: Why Segregation is Critical

The most significant safety risk during the disposal of tert-Butyl 3-phenoxyazetidine-1-carboxylate is not its inherent toxicity, but its reactivity in mixed waste containers. The amine group is protected by a tert-butoxycarbonyl (Boc) group. If this compound is inadvertently disposed of in a waste carboy containing strong acids (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) from peptide synthesis or deprotection workflows), it will undergo an acid-catalyzed deprotection[4].

This reaction is highly exothermic and rapidly generates two moles of gas per mole of reactant: carbon dioxide (CO₂) and isobutylene [4]. If this occurs in a sealed, glass, or rigid plastic waste container, the sudden gas evolution can cause catastrophic over-pressurization and container rupture, leading to toxic exposure and chemical fires.

G A Boc-Azetidine Derivative C Protonated Intermediate A->C + H+ B Acidic Waste (e.g., TFA, HCl) B->C Catalyzes D Free Azetidine (Amine Salt) C->D Fragmentation E CO2 Gas (Pressurization) C->E Release F Isobutylene Gas (Flammable) C->F Elimination

Fig 1: Acid-catalyzed Boc deprotection pathway illustrating the generation of pressurizing gases.

Operational Handling & Waste Segregation Workflows

To prevent adverse reactions, every disposal action must be treated as a self-validating system where compatibility is verified before mixing.

Protocol A: Disposal of Unused or Expired Solid Reagent

When disposing of the pure solid (e.g., clearing out old inventory), the material must be treated as hazardous chemical waste and sent for high-temperature incineration[5].

  • Containment: Do not attempt to dissolve the solid in solvent solely for disposal purposes. Keep the material in its original, tightly sealed vendor vial.

  • Secondary Packaging: Place the vial inside a transparent, sealable plastic bag to prevent cross-contamination in the solid waste bin.

  • Labeling: Affix a hazardous waste tag directly to the bag. The label must state "Hazardous Waste" and explicitly list "tert-Butyl 3-phenoxyazetidine-1-carboxylate"[6]. Do not use abbreviations like "Boc-azetidine," as this violates EPA Resource Conservation and Recovery Act (RCRA) labeling requirements[7].

  • Storage: Deposit the bag into a designated, rigid solid hazardous waste container (lab-pack) pending EHS pickup.

Protocol B: Disposal of Reaction Solutions (Liquid Waste)

Liquid waste containing this compound requires strict pH and solvent compatibility checks.

  • Assess Solvent Composition: Determine the primary solvent of your reaction mixture.

    • If dissolved in Dichloromethane (DCM) or Chloroform, it must be routed to Halogenated Organic Waste [7].

    • If dissolved in Ethyl Acetate, DMF, or DMSO, route to Non-Halogenated Organic Waste [7].

  • Verify pH Compatibility (Crucial Step): Test the target waste carboy using pH strips. Never add solutions containing Boc-protected azetidines to a carboy with a pH < 4.0[8]. If the waste carboy contains acidic residues, select a new, clean carboy for organic waste.

  • Transfer: Working inside a certified chemical fume hood, use a grounded funnel to pour the solution into the carboy.

  • Headspace Management: Fill the waste carboy to no more than 80% capacity[8]. Leaving 20% headspace is a critical engineering control to accommodate minor vapor expansion and prevent pressure buildup.

  • Documentation: Immediately update the attached waste log with the chemical name and estimated concentration.

WasteTree Start tert-Butyl 3-phenoxyazetidine-1-carboxylate Waste Generated State Physical State? Start->State Solid Solid (Unused/Spill) State->Solid Powder Liquid Liquid Solution State->Liquid Dissolved Solid Waste Bin\n(Incineration) Solid Waste Bin (Incineration) Solid->Solid Waste Bin\n(Incineration) AcidCheck Target Carboy Contains Strong Acids? Liquid->AcidCheck Quench DO NOT MIX. Use New Carboy. AcidCheck->Quench Yes (pH < 4) SolventCheck Solvent Type? AcidCheck->SolventCheck No (Neutral/Basic) Quench->SolventCheck Reroute Halo Halogenated Waste (e.g., DCM) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (e.g., EtOAc, DMF) SolventCheck->NonHalo No Halogens

Fig 2: Decision matrix for the segregation and disposal of Boc-protected azetidine waste.

Spill Response & Decontamination Protocol

In the event of an accidental spill of the solid powder or a concentrated solution:

  • Evacuate & Ventilate: Ensure the fume hood sash is at the proper working height. If spilled outside a hood, alert nearby personnel and ensure the room's HVAC is functioning.

  • PPE Verification: Don nitrile gloves (double-gloving recommended), safety goggles, and a lab coat[3].

  • Containment (Liquid): If spilled as a solution, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do NOT use combustible materials like paper towels for large organic solvent spills[6].

  • Containment (Solid): If spilled as a powder, gently sweep it up using a static-free brush and dustpan. Avoid dry sweeping that generates airborne dust, which exacerbates the H335 respiratory irritation hazard[3].

  • Disposal of Cleanup Materials: Place all contaminated absorbents, brushes, and outer gloves into a heavy-duty hazardous waste bag. Label as "Hazardous Waste - Spill Debris containing tert-Butyl 3-phenoxyazetidine-1-carboxylate" and submit for incineration[9].

Regulatory Compliance & Satellite Accumulation

For laboratories operating in the United States, the disposal of this chemical falls under the EPA's Resource Conservation and Recovery Act (RCRA). Academic and research laboratories typically operate under RCRA Subpart K [7].

  • Satellite Accumulation Area (SAA): Waste must be stored at or near the point of generation (e.g., inside the fume hood where the reaction took place)[9].

  • Container Integrity: Containers must be kept tightly closed at all times except when actively adding or removing waste. Leaving a funnel in a waste container is a direct RCRA violation[9].

  • Time Limits: Once a waste container reaches its maximum allowable volume (or the 80% safe fill line), it must be dated and transferred to the central hazardous waste accumulation area within 3 days (72 hours)[8].

References

  • Molaid. tert-butyl 3-phenoxyazetidine-1-carboxylate - CAS号1600493-72-8. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. Acids - Reagent Guides (Boc deprotection gas evolution). Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from[Link]

  • National Science Teaching Association (NSTA). How to Properly Dispose Chemical Hazardous Waste. Retrieved from [Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories (Subpart K). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-phenoxyazetidine-1-carboxylate
Reactant of Route 2
tert-Butyl 3-phenoxyazetidine-1-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.